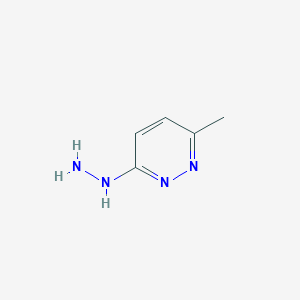

3-Hydrazinyl-6-methylpyridazine

Description

Contextualization of Pyridazine (B1198779) Chemistry in Academic Research

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, forms the structural backbone of a vast and diverse class of organic compounds. The inherent electron-deficient nature of the pyridazine ring, arising from the electronegativity of the nitrogen atoms, imparts unique chemical properties and reactivity. liberty.edu In academic and industrial research, pyridazine derivatives are extensively investigated for a wide array of applications. They are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in molecules with significant biological activity. rlavie.comnih.gov

Research has demonstrated that compounds containing the pyridazine moiety exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular activities. rlavie.comnih.gov Beyond pharmaceuticals, pyridazine-based molecules have found applications in materials science as semiconductors, chemiluminescent materials, and nonlinear optical materials, highlighting the versatility of this heterocyclic system. liberty.eduresearchgate.net The continuous development of synthetic methodologies to functionalize the pyridazine core remains an active area of research, aiming to generate novel compounds with tailored properties. researchgate.net

Significance of Hydrazinyl-Substituted Heterocycles in Organic Synthesis and Medicinal Chemistry

The introduction of a hydrazine (B178648) (-NHNH₂) or substituted hydrazine group onto a heterocyclic scaffold is a powerful strategy in organic synthesis and drug discovery. Hydrazinyl heterocycles are highly versatile building blocks due to the nucleophilic nature of the hydrazine moiety. mdpi.com This functional group can readily react with a variety of electrophiles, enabling the construction of more complex molecular architectures, particularly fused heterocyclic systems. researchgate.netguidechem.com

From a medicinal chemistry perspective, the hydrazine group and its derivatives, such as hydrazones, are associated with a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor properties. chemicalbook.comsigmaaldrich.com The ability of the hydrazone linkage (-N-N=C) to participate in hydrogen bonding and its specific stereoelectronic properties often contribute to the binding of these molecules to biological targets. chemicalbook.com The synthesis of hydrazinylpyridines, for instance, is a key step in creating novel bidentate ligands and other functional molecules. researchgate.net

Research Trajectories for 3-Hydrazinyl-6-methylpyridazine

This compound serves primarily as a key intermediate for the synthesis of more elaborate heterocyclic structures. Its research applications are centered on the reactivity of the hydrazine group, which provides a gateway to a variety of important compound classes.

The most common method for the preparation of this compound involves the nucleophilic aromatic substitution of its chloro-analogue, 3-chloro-6-methylpyridazine (B130396), with hydrazine hydrate (B1144303). nih.govchemicalbook.com This straightforward reaction provides efficient access to the target compound, making it a readily available precursor for further synthetic transformations.

Key research trajectories for this compound include:

Synthesis of Fused Heterocyclic Systems: A primary application of this compound is in the synthesis of fused researchgate.netguidechem.comresearchgate.nettriazolo[4,3-b]pyridazines. The hydrazine moiety undergoes cyclocondensation reactions with various one-carbon synthons, such as orthoesters or carboxylic acids, to form the fused triazole ring. This reaction is a well-established route to a class of compounds investigated for diverse biological activities.

Formation of Pyrazole (B372694) Derivatives: The reaction of this compound with 1,3-dicarbonyl compounds (e.g., β-ketoesters, acetylacetone) is a classic and efficient method for constructing pyrazole rings. researchgate.net This Knorr-type condensation results in the formation of 3-(pyrazol-1-yl)-6-methylpyridazine derivatives, linking two important heterocyclic pharmacophores. These hybrid molecules are explored for potential synergistic or novel biological effects. researchgate.net

Preparation of Hydrazones: The terminal amino group of the hydrazine moiety readily condenses with aldehydes and ketones to form the corresponding hydrazones. These 3-((2-alkylidene)hydrazinyl)-6-methylpyridazine derivatives can be stable final products evaluated for their own biological merit or can serve as intermediates for subsequent cyclization reactions. researchgate.net

These synthetic routes underscore the role of this compound as a versatile scaffold, enabling the generation of a library of more complex molecules for chemical and biological investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38956-79-5 | researchgate.net |

| Molecular Formula | C₅H₈N₄ | researchgate.net |

| Molecular Weight | 124.14 g/mol | researchgate.net |

| IUPAC Name | (6-methylpyridazin-3-yl)hydrazine | researchgate.net |

| Canonical SMILES | CC1=NN=C(C=C1)NN | |

| InChI Key | FIEDFVRFAQARPW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6-methylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-3-5(7-6)9-8-4/h2-3H,6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEDFVRFAQARPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495389 | |

| Record name | 3-Hydrazinyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38956-79-5 | |

| Record name | 3-Hydrazinyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydrazinyl-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydrazinyl 6 Methylpyridazine

Established Synthetic Pathways

The creation of 3-hydrazinyl-6-methylpyridazine relies on established synthetic methodologies that are both efficient and reliable.

Nucleophilic Aromatic Substitution (SNAг) Approaches

A primary and effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach typically involves the reaction of a precursor, 3-chloro-6-methylpyridazine (B130396), with hydrazine (B178648) hydrate (B1144303). The chlorine atom, being a good leaving group, is displaced by the nucleophilic hydrazine.

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326), and may be heated to reflux to ensure the reaction proceeds to completion. The general scheme for this reaction is as follows:

Reaction Scheme:

Starting Material: 3-chloro-6-methylpyridazine

Reagent: Hydrazine hydrate (N₂H₄·H₂O)

Product: this compound

This method is favored for its directness and relatively high yields. The electron-deficient nature of the pyridazine (B1198779) ring facilitates the nucleophilic attack by hydrazine, making the SNAr pathway a practical choice for large-scale synthesis.

Hydrazination Mechanisms in Pyridazine Ring Systems

The introduction of a hydrazine group into a pyridazine ring can proceed through different mechanistic pathways, depending on the specific reactants and conditions.

In certain instances of nucleophilic substitution on pyridazine rings, particularly with strong nucleophiles like hydrazine, the reaction can proceed via an SN(ANRORC) mechanism. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

The key steps of the SN(ANRORC) mechanism are:

Addition: The nucleophile (hydrazine) adds to an electrophilic carbon atom of the pyridazine ring.

Ring Opening: The initial adduct undergoes a ring-opening process, often involving the cleavage of a carbon-nitrogen bond. wur.nl

Ring Closure: A new ring is formed through an intramolecular cyclization, leading to the final substituted product. wur.nl

This mechanism is particularly relevant when the pyridazine ring is substituted with groups that can stabilize the intermediates formed during the ring-opening and closing steps. nih.gov Isotopic labeling studies have been instrumental in providing evidence for the occurrence of the SN(ANRORC) mechanism in various heterocyclic systems. wikipedia.org

In contrast to the SN(ANRORC) mechanism, another pathway, the SN(AE) mechanism (Substitution Nucleophilic via Addition-Elimination), can also occur in the hydrazination of related heterocyclic systems like phthalazines.

The SN(AE) mechanism involves two distinct steps:

Addition: The nucleophile adds to the aromatic ring, forming a Meisenheimer-like intermediate.

Elimination: The leaving group is expelled from the intermediate, restoring the aromaticity of the ring.

While both mechanisms result in the substitution of a leaving group, the key difference lies in the integrity of the heterocyclic ring during the reaction. In the SN(AE) mechanism, the ring remains intact, whereas in the SN(ANRORC) mechanism, the ring is opened and then re-closed. wur.nl The prevalence of one mechanism over the other is influenced by factors such as the nature of the heterocyclic ring, the substituents present, the nucleophile, and the reaction conditions.

Precursor Compounds and Starting Materials

The successful synthesis of this compound is contingent on the availability of suitable precursor compounds. The most common starting material for this synthesis is 3-chloro-6-methylpyridazine .

This precursor is typically synthesized from maleic anhydride (B1165640) and hydrazine, followed by chlorination. wikipedia.orggoogle.com The methyl group is introduced at a specific stage of the synthesis to yield the desired 6-methyl substituted pyridazine ring.

| Precursor Compound | Role in Synthesis |

| 3-chloro-6-methylpyridazine | The primary substrate for nucleophilic substitution with hydrazine. |

| Hydrazine hydrate | The source of the hydrazinyl group that replaces the chloro substituent. |

| Maleic anhydride | A common starting material for the formation of the pyridazine ring structure. wikipedia.orggoogle.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve the best results. researchgate.net

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | The polarity and boiling point of the solvent can influence the reaction rate and solubility of reactants. | Ethanol or isopropanol are commonly used, providing a good balance of solubility and reaction temperature. |

| Temperature | Higher temperatures generally increase the reaction rate. | Refluxing the reaction mixture is often employed to drive the reaction to completion. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions. |

| Stoichiometry of Reagents | The ratio of hydrazine to the chloro-pyridazine precursor can affect the yield and minimize side reactions. | A slight excess of hydrazine hydrate is often used to ensure complete conversion of the starting material. |

By carefully controlling these parameters, chemists can achieve high yields of this compound, often exceeding 80-90%. chemicalbook.com The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical endeavor aimed at reducing the environmental impact of chemical manufacturing. While specific research on the green synthesis of this compound is not extensively documented, the principles of green chemistry can be applied to its hypothetical synthesis based on established methods for similar pyridazine and hydrazone compounds. Key areas of focus include the use of safer solvents, the optimization of atom economy, and the development of catalytic and alternative energy-driven reactions.

The traditional synthesis of hydrazinylpyridazines often involves the use of hydrazine hydrate, a substance with known toxicity, and may proceed through chlorinated intermediates. For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid, a related pyridazine derivative, involves the use of strong oxidizing agents like potassium dichromate or potassium permanganate (B83412) in concentrated sulfuric acid. google.com Such methods generate significant chemical waste and pose safety hazards.

In contrast, green synthetic approaches for analogous heterocyclic compounds have demonstrated the potential for more environmentally benign processes. These methods often focus on reducing reaction steps, minimizing waste, and utilizing less hazardous materials.

One notable green approach in the synthesis of hydrazone derivatives involves the use of organocatalysts like L-proline. mdpi.com This method can facilitate reactions under mild conditions, sometimes even in aqueous media or through grinding techniques without the need for bulk solvents. mdpi.com Such solvent-free or aqueous reaction conditions significantly reduce the generation of volatile organic compounds (VOCs). For example, the synthesis of various hydrazide derivatives has been achieved with high yields and short reaction times using L-proline as a recyclable catalyst. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique that has been successfully applied to the synthesis of hydrazone derivatives. minarjournal.com This method often leads to dramatically reduced reaction times and increased product yields compared to conventional heating methods. minarjournal.com The synthesis of novel hippuric hydrazones, for example, was achieved under solvent-free conditions using microwave irradiation, highlighting the efficiency of this approach. minarjournal.com

The principles of regioselective synthesis, which aim to control the specific site of chemical reaction on a molecule, can also contribute to greener processes by reducing the formation of unwanted byproducts and simplifying purification procedures. Research on the synthesis of purine (B94841) hydrazinylidene derivatives has demonstrated the application of green chemistry in achieving regioselectivity, using ethanol as a relatively benign solvent. researchgate.net

Considering these examples, a hypothetical green synthesis of this compound could be envisioned. This would likely involve the substitution of hazardous reagents and solvents with greener alternatives. For example, instead of traditional chlorinated pyridazine intermediates, an alternative synthetic route could be developed. The nucleophilic substitution reaction with hydrazine could potentially be carried out in a safer solvent system, such as ethanol or water, or under solvent-free conditions with catalytic assistance.

The following table summarizes potential green chemistry strategies applicable to the synthesis of this compound, based on successful applications in the synthesis of related compounds.

| Green Chemistry Principle | Potential Application in Synthesis | Example from Related Compounds |

| Use of Safer Solvents | Replacing hazardous solvents like dioxane or strong acids with water, ethanol, or performing reactions under solvent-free conditions. | Synthesis of hydrazide derivatives in aqueous ethanol mdpi.com or purine derivatives in ethanol researchgate.net. |

| Catalysis | Employing recyclable catalysts, such as organocatalysts (e.g., L-proline), to improve reaction efficiency and reduce waste. | L-proline used as a catalyst for the synthesis of hydrazide derivatives, allowing for reusability. mdpi.com |

| Alternative Energy Sources | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption compared to conventional heating. | Microwave-assisted, solvent-free synthesis of hippuric hydrazones. minarjournal.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. | Regioselective synthesis to minimize byproduct formation. researchgate.net |

While a specific, validated green synthetic route for this compound is yet to be published, the broader advancements in the green synthesis of hydrazones and pyridazines provide a clear framework for developing more sustainable and environmentally friendly methods for its production. Future research in this area will be crucial for aligning the manufacturing of this and other important chemical compounds with the principles of green chemistry.

Chemical Reactivity and Reaction Mechanisms of 3 Hydrazinyl 6 Methylpyridazine

Electrophilic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) attached to the pyridazine (B1198779) ring is a strong nucleophile and readily reacts with a variety of electrophilic reagents. The terminal nitrogen atom of the hydrazine is the primary site of nucleophilic attack.

Common electrophilic reactions include:

Acylation: The hydrazine group can be acylated by reacting with agents like acetic anhydride (B1165640) in glacial acetic acid. This reaction typically involves heating the mixture to reflux, leading to the formation of an acetohydrazide derivative. nih.gov

Condensation with Carbonyl Compounds: The hydrazine moiety undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. For instance, reacting 3-hydrazinyl-6-methylpyridazine derivatives with aromatic aldehydes, often in a solvent like ethanol (B145695), yields 6-(2-arylidenehydrazinyl) derivatives. nih.gov Similarly, reactions with isatin (B1672199) and its derivatives produce complex hydrazones, which have been investigated for their biological activities. nih.gov The reaction with acetylacetone (B45752) in ethanol results in the formation of a pyrazole (B372694) substituent on the pyridazine ring. nih.gov

These reactions underscore the nucleophilic character of the hydrazine group, which is fundamental to its role in building more complex molecular architectures.

Nucleophilic Reactions of the Pyridazine Ring

The pyridazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group, such as a halogen, on the ring. While this compound itself features a hydrazine group, its synthesis often relies on the nucleophilic reactivity of a precursor, 3-chloro-6-methylpyridazine (B130396).

In a typical synthesis, the chlorine atom at the 3-position of 3-chloro-6-methylpyridazine is displaced by a nucleophile. The reaction with hydrazine hydrate (B1144303), for example, proceeds via a nucleophilic aromatic substitution mechanism to yield this compound. jst.go.jp The electron-withdrawing nature of the ring nitrogens facilitates the attack of the hydrazine nucleophile on the carbon atom bearing the chloro group, leading to the substitution product. wur.nl This reactivity highlights that the pyridazine core is predisposed to reactions with strong nitrogen-containing nucleophiles. nih.govwur.nl

Cyclocondensation Reactions Involving the Hydrazine Group

The presence of the bifunctional hydrazine group makes this compound an excellent substrate for cyclocondensation reactions. In these reactions, the two nitrogen atoms of the hydrazine moiety react with a molecule containing two electrophilic centers to form a new heterocyclic ring fused to the pyridazine core. This strategy is a cornerstone for the synthesis of various fused nitrogen-containing heterocycles. beilstein-journals.org

The cyclocondensation of this compound and its analogues is a powerful method for constructing bicyclic and polycyclic heterocyclic systems. These reactions significantly expand the chemical space accessible from simple pyridazine precursors, leading to compounds with diverse chemical and biological properties. The specific fused system formed depends on the nature of the co-reactant.

One of the most important applications of this compound is in the synthesis of the nih.govnih.govtriazolo[4,3-b]pyridazine ring system. nih.gov This is achieved by reacting the hydrazine derivative with reagents that can provide a single carbon atom to complete the triazole ring.

Common synthetic methods include:

Reaction with Formic Acid Hydrazide: Heating a substituted 3-chloropyridazine (B74176) with formic acid hydrazide in a high-boiling solvent like n-butyl alcohol can lead to the formation of the triazolo[4,3-b]pyridazine skeleton in a one-pot process. prepchem.com

Reaction with Acetic Anhydride: Refluxing 6-hydrazinyl-3-aryl- nih.govnih.govtriazolo[4,3-b]pyridazine with acetic anhydride can induce cyclization to form further derivatives. nih.gov

Reaction with Phosgene Equivalents: The cyclization of hydrazinyl precursors can also be achieved using agents like phosphoryl chloride (POCl₃), which facilitates the ring closure to form the fused triazole system. nih.gov

These reactions typically proceed through an initial acylation or condensation at the terminal nitrogen of the hydrazine, followed by an intramolecular cyclization with the elimination of a small molecule like water to form the stable aromatic triazole ring.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Chloro-6-(3-pyridyl)pyridazine | Formic acid hydrazide | 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine | prepchem.com |

| 6-Hydrazineyl-3-(4-aryl)- nih.govnih.govtriazolo[4,3-b]pyridazine | Acetic anhydride | nih.govnih.govTriazolo[4,3-b]pyridazine acetohydrazide derivatives | nih.gov |

| 6-Methyl-3-hydrazinylpyridazine (hypothetical) | Phosphoryl chloride | 6-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine |

The synthesis of the isomeric nih.govnih.govtriazolo[4,3-a]pyrimidine ring system typically does not start from a pyridazine precursor. Instead, a common and efficient method involves a three-component reaction. nih.gov This synthesis strategy combines a 5-amino-1,2,4-triazole, an aromatic aldehyde, and a β-dicarbonyl compound such as ethyl acetoacetate. nih.gov The reaction is often catalyzed by an acid and proceeds by heating the components in a solvent like ethanol. nih.gov This multicomponent approach allows for the rapid construction of the complex triazolopyrimidine scaffold. nih.gov While cyclocondensation reactions are characteristic of hydrazinopyridazines, the specific fusion to a pyrimidine (B1678525) ring to form a triazolo[4,3-a]pyrimidine system via this starting material is not a commonly cited pathway in the surveyed literature.

Formation of Fused Heterocyclic Systems

Tautomerism and Isomerism in this compound and its Derivatives

Tautomerism is an important consideration in the chemistry of this compound. The compound can exist in at least two potential tautomeric forms due to the migration of a proton.

The primary equilibrium is between the hydrazinyl form and the hydrazono form:

Hydrazinyl form: (6-methylpyridazin-3-yl)hydrazine. In this form, the exocyclic group is a true hydrazine substituent attached to the aromatic pyridazine ring. nih.gov

Hydrazono form: 6-methyl-3(2H)-pyridazinone hydrazone. This tautomer is formed by the migration of a proton from the hydrazine moiety to a ring nitrogen atom, resulting in a double bond between the ring and the exocyclic nitrogen, and the loss of aromaticity in the pyridazine ring. nih.gov

The predominant tautomer in solution can be influenced by factors such as solvent polarity and pH. In addition to the parent compound, its derivatives also exhibit tautomerism. For example, a derivative such as 6-Methyl- nih.govnih.govtriazolo[4,3-b]pyridazine-3-thiol can exist in equilibrium between a thiol form and a thione form, which significantly influences its chemical reactivity.

Radical Reactions and Mechanistic Investigations

The study of radical reactions involving this compound is an area that, while not extensively documented in dedicated research, can be understood through the established principles of radical chemistry applied to its constituent functional groups: the hydrazine moiety and the pyridazine ring. The presence of the hydrazine group, in particular, suggests a propensity for radical formation through oxidation processes.

One-electron oxidation is a common pathway for the formation of radical species from hydrazine derivatives. nih.gov This process can be initiated by various agents, including metal ions or enzymatic systems. nih.gov In the case of this compound, a similar one-electron oxidation would likely lead to the formation of a nitrogen-centered radical.

The proposed initial step would involve the abstraction of a hydrogen atom from the hydrazine group, yielding a 3-(N-radical)-6-methylpyridazinyl species. This radical intermediate is expected to be reactive and could participate in a variety of subsequent reactions.

Mechanistically, the generation of aryl radicals from arylhydrazines has been demonstrated using reagents such as catalytic iodine in the presence of air. acs.orgnih.gov This methodology involves the in-situ formation of a diazonium salt intermediate, which then undergoes a single electron transfer to release nitrogen gas and generate the corresponding aryl radical. acs.org While this compound is a heteroarylhydrazine, a similar pathway could be envisioned under appropriate oxidative conditions.

Once formed, the pyridazinyl radical could engage in several types of reactions. A common fate for aryl radicals is hydrogen atom abstraction from a suitable donor, which would regenerate a non-radical species and propagate a radical chain. wikipedia.org Alternatively, these radicals can participate in addition reactions, for instance, with alkenes in processes analogous to the Meerwein arylation. wikipedia.org

The investigation of such transient radical species and their reaction pathways would heavily rely on spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for the direct detection and characterization of radical intermediates. unibo.itbruker.comnih.gov By analyzing the EPR spectrum, information about the electronic structure and the environment of the unpaired electron can be obtained, which is crucial for elucidating reaction mechanisms. unibo.ityoutube.com

While specific experimental data on the radical reactions of this compound is scarce, the general reactivity of arylhydrazines provides a solid foundation for predicting its behavior. The following table summarizes potential radical reactions based on analogous systems.

| Reaction Type | Reagents/Conditions | Potential Intermediate | Expected Product(s) | Mechanistic Notes |

| Radical Generation (Oxidation) | Metal ions (e.g., Cu²⁺, Fe³⁺), Peroxidases | 3-(N-radical)-6-methylpyridazinyl | Dimerized products, products of further oxidation | Initiated by one-electron transfer. nih.gov |

| Aryl Radical Formation | Catalytic I₂, air | 6-Methylpyridazin-3-yl radical | Arylated products | Proceeds via a diazonium intermediate. acs.org |

| Hydrogen Abstraction | Radical initiator (e.g., AIBN), H-donor | 6-Methylpyridazin-3-yl radical | 3-Methylpyridazine (B156695) | A typical radical chain propagation step. libretexts.org |

| Addition to Alkenes | Alkene, radical initiator | 6-Methylpyridazin-3-yl radical | Alkyl-substituted pyridazines | Analogous to Meerwein arylation. wikipedia.org |

It is important to underscore that the reactions outlined above are based on established reactivity patterns of similar compounds and serve as a theoretical framework. Detailed experimental studies, particularly employing EPR spectroscopy and computational analysis, would be necessary to definitively characterize the radical chemistry of this compound. acs.orgacs.org

Derivatives and Analogues of 3 Hydrazinyl 6 Methylpyridazine: Synthesis and Research

Design Principles for 3-Hydrazinyl-6-methylpyridazine Derivatives

The design of derivatives based on the this compound structure is primarily driven by the pursuit of novel therapeutic agents. The pyridazin-3(2H)one nucleus, closely related to the hydrazinylpyridazine core, is a well-established pharmacophore known for a wide spectrum of pharmacological effects. researchgate.net The primary design principle involves modifying the substituents on the pyridazine (B1198779) ring to enhance specific biological activities, such as antihypertensive or vasodilator effects. researchgate.netnih.gov

A key strategy is the introduction of various heterocyclic rings at the 6-position of the 3-hydrazinopyridazine nucleus. nih.gov This approach aims to explore how different electronic and steric properties of the appended rings influence the molecule's interaction with biological targets. For example, the design of analogues often draws inspiration from known drugs like hydralazine, with the goal of developing new agents with improved efficacy or different pharmacological profiles. researchgate.net The hydrazinyl group at the 3-position is a critical functional group, often serving as a reactive handle for further molecular elaboration or as a key pharmacophoric feature itself.

Synthesis of Pyridazine-Based Derivatives with Modified Substituents

The synthesis of derivatives from this compound or related precursors involves a range of organic reactions to introduce new functional groups or build new ring systems.

Halogenated pyridazines are important intermediates for further functionalization, typically through cross-coupling reactions. A common synthetic route starts from the corresponding pyridazin-3(2H)-one. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be treated with phosphorus oxychloride to yield the corresponding 3-chloropyridazine (B74176) derivatives. nih.gov

Another approach involves the direct oxidation of a methyl group to a carboxylic acid, followed by halogenation. For example, 3-chloro-6-methylpyridazine (B130396) can be oxidized using potassium permanganate (B83412) or potassium dichromate in sulfuric acid to produce 6-chloropyridazine-3-carboxylic acid. google.com This chlorinated derivative serves as a building block for further substitutions. google.com Furthermore, complex halogenated structures like trishalogenated pyridopyridazines have been synthesized through bromination of dihydroxy-pyridopyridazine precursors. researchgate.net These halogenated intermediates are reactive and can undergo regioselective nucleophilic substitutions. researchgate.net

The amino group can be introduced onto the pyridazine ring through various methods. One common strategy is the reaction of a chloropyridazine with hydrazine (B178648) hydrate (B1144303). For example, refluxing a 3-chloropyridazine derivative with hydrazine hydrate can afford the corresponding hydrazinopyridazine. nih.gov This hydrazinyl group is a precursor for creating fused heterocyclic systems. nih.gov

Modern synthetic methods like the Suzuki-Miyaura cross-coupling reaction are also employed. This palladium-catalyzed reaction can be used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine (B20888) and various aryl boronic acids. researchgate.net Aza-Diels-Alder reactions provide another metal-free pathway to aminopyridazine derivatives, for instance, reacting 1,2,3-triazines with 1-propynylamines to yield 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org

Carboxylic acid and ester functionalities are introduced to modulate the polarity and reactivity of pyridazine derivatives. A direct method to synthesize a pyridazine carboxylic acid is the oxidation of a methyl group. The synthesis of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine is a prime example. google.com This acid can then be converted to other derivatives, such as 6-methoxypyridazine-3-carboxylic acid, by reaction with sodium methoxide. google.com

Ester derivatives can serve as precursors for hydrazides. These hydrazides are formed from the reaction of esters with hydrazine hydrate and can be further reacted with aldehydes to form hydrazones. researchgate.net While not directly starting from this compound, these synthetic transformations are relevant to the chemistry of pyridazine derivatives bearing carboxylic acid and ester groups.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridazine derivatives. These studies systematically alter the structure of the molecule and assess the impact on its pharmacological effect. researchgate.net

For antihypertensive 6-heteroaryl-3-hydrazinopyridazine derivatives, the nature of the heterocyclic ring at the 6-position significantly influences activity. Research has shown that introducing imidazole, pyrazole (B372694), triazole, and other heterocyclic systems can lead to potent compounds. nih.gov Specifically, 6-imidazol-1-yl derivatives were found to be particularly active. Among these, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was identified as being significantly more potent than the reference drug dihydralazine (B103709) in spontaneously hypertensive rats. nih.gov

SAR studies on other related heterocyclic systems, such as pyrazole hydrazones, have also provided valuable insights. These studies investigate how substituents on different parts of the molecule, including the pyrazole and phenyl rings, affect antiproliferative and antioxidant activities. mdpi.comresearchgate.net For instance, the presence and position of electron-donating or electron-withdrawing groups can dramatically alter the biological profile. nih.gov

Regioselectivity and Stereoselectivity in Derivative Synthesis

Controlling the regioselectivity—the position at which a reaction occurs—is a critical aspect of synthesizing specific pyridazine derivatives. In the synthesis of polycyclic derivatives, nucleophilic substitutions can occur at specific positions with high selectivity. For example, in the derivatization of a trishalogenated pyridopyridazine, nucleophilic attack by nitrogen nucleophiles was found to be selective, first at the 3-position and then at the 8-position. researchgate.net

Copper-promoted cyclization of β,γ-unsaturated hydrazones has been shown to produce 1,6-dihydropyridazines with remarkable regioselectivity. organic-chemistry.org Furthermore, the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines demonstrates high regioselectivity, leading specifically to the formation of 6-aryl-pyridazin-3-amines. organic-chemistry.org This control over the placement of substituents is essential for the rational design and synthesis of new, potent analogues.

Applications of 3 Hydrazinyl 6 Methylpyridazine in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The presence of both a hydrazinyl moiety and a pyridazine (B1198779) core in 3-Hydrazinyl-6-methylpyridazine provides multiple reactive sites, allowing for a diverse range of chemical transformations. The hydrazine (B178648) group can readily react with various electrophiles, such as aldehydes, ketones, and esters, to form hydrazones and other derivatives. These reactions are fundamental in constructing larger, more complex molecular architectures.

Furthermore, the pyridazine ring itself can undergo various modifications. The nitrogen atoms in the ring influence its electronic properties, making adjacent carbon atoms susceptible to nucleophilic substitution or other transformations. This dual reactivity enables chemists to utilize this compound as a strategic starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Precursor for Advanced Pharmaceutical Intermediates

The pyridazine nucleus is a common feature in many pharmaceuticals, and the introduction of a hydrazine group provides a handle for further molecular elaboration. This has positioned this compound as a key intermediate in the development of new drug candidates. Its derivatives have been explored for a range of therapeutic applications, highlighting the compound's importance in medicinal chemistry.

Synthesis of GPR139 Receptor Modulators

While direct synthesis of GPR139 receptor modulators using this compound is not extensively documented in publicly available literature, the core structures that can be derived from it, such as triazolo[4,3-b]pyridazines, are of significant interest in the modulation of G protein-coupled receptors (GPCRs) like GPR139. These receptors are implicated in various neurological processes, and their modulation is a key strategy in the development of treatments for psychiatric and neurodegenerative disorders. The general synthetic strategies involving this precursor can be adapted to create libraries of compounds for screening against such targets.

The synthesis of the triazolo[4,3-b]pyridazine core is a well-established process. A plausible route to 2-(3-oxo-2H,3H- google.comnih.govbldpharm.comtriazolo[4,3-b]pyridazin-2-yl)acetamide would begin with the reaction of this compound with a suitable three-carbon building block, such as a β-keto ester, followed by cyclization to form the fused triazolopyridazine ring system.

A common method involves the reaction of a hydrazinopyridazine with an α-keto ester, like ethyl pyruvate, to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the triazolo[4,3-b]pyridazinone core. To obtain the final acetamide (B32628) derivative, the nitrogen atom of the triazole ring can then be alkylated with a suitable reagent, such as 2-chloroacetamide, in the presence of a base. This N-alkylation step attaches the acetamide side chain, yielding the target compound.

The synthesis of the isomeric triazolo[4,3-a]pyrimidine system follows a similar logic but utilizes a different starting material for the cyclization partner. The formation of the triazolo[4,3-a]pyrimidin-5-one core can be achieved through the reaction of a 2-hydrazinopyrimidine (B184050) with various reagents. nih.govresearchgate.net

To synthesize the target acetamide from this compound, a multi-step sequence would be necessary. First, the pyridazine ring would need to be converted to a pyrimidine (B1678525) ring, a non-trivial transformation. A more direct, albeit hypothetical, approach would involve a precursor already containing the pyrimidine ring. Assuming a suitable 2-hydrazinylpyrimidine is available, it can be reacted with a reagent like ethyl chloroacetate (B1199739) to form a hydrazino-ester intermediate. Intramolecular cyclization would then yield the triazolo[4,3-a]pyrimidinone core. The final step would be the introduction of the acetamide group at the N2 position, potentially through a similar N-alkylation strategy as described for the pyridazine analogue.

Applications in Material Science and Polymer Chemistry

Currently, there is a lack of significant research detailing the direct application of this compound in the fields of material science and polymer chemistry. While heterocyclic compounds, in general, are utilized in the development of novel polymers and materials with specific electronic or photophysical properties, the exploration of this particular pyridazine derivative for such purposes has not been a prominent area of investigation based on available literature.

Catalytic Applications of this compound Derived Ligands

The nitrogen atoms within the pyridazine ring and the hydrazine moiety of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a precursor for the synthesis of ligands for use in catalysis. However, a review of the current scientific literature does not indicate that ligands derived from this compound have been widely developed or applied in catalytic processes. The potential for this compound in the design of novel catalysts remains an area open for future exploration.

Biological and Medicinal Chemistry Research Involving 3 Hydrazinyl 6 Methylpyridazine

Biological Target Elucidation and Validation

The therapeutic potential of any compound is intrinsically linked to its interaction with specific biological targets. For 3-Hydrazinyl-6-methylpyridazine and its derivatives, research has begun to illuminate their roles in modulating key receptor systems and pathways implicated in neurological health and disease.

GPR139 Receptor Modulation and Ligand Interactions

The G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, particularly in regions associated with motor control and psychiatric disorders. nih.govnih.gov This localization has made it an attractive target for the development of novel therapeutics. While direct studies on this compound's interaction with GPR139 are not extensively documented in publicly available research, the broader class of pyridazine-containing molecules is of significant interest in this area.

The identification of novel scaffolds for GPR139 agonists is an active field of research. nih.gov Compounds that act as agonists for this receptor, such as JNJ-63533054 and TAK-041, have been investigated for their potential in treating the negative symptoms and cognitive deficits associated with schizophrenia. nih.govmedchemexpress.com The exploration of diverse chemical libraries for GPR139 modulation suggests that pyridazine-based structures could be a promising avenue for the discovery of new and effective ligands.

Impact on Dopamine (B1211576) Regulation Pathways

The dopaminergic system is a cornerstone of neurological function, and its dysregulation is a hallmark of several disorders. The dopamine D2 receptor, in particular, is a primary target for antipsychotic medications. frontiersin.org Research into allosteric modulators of the D2 receptor, which can fine-tune dopaminergic signaling, is a promising strategy for developing safer and more effective treatments for conditions like schizophrenia and Parkinson's disease. nih.gov

While direct modulation of dopamine receptors by this compound has not been explicitly detailed, derivatives of the pyridazine (B1198779) and pyridazinone core have shown activity as monoamine oxidase B (MAO-B) inhibitors. nih.govmdpi.com MAO-B is a key enzyme in the degradation of dopamine; its inhibition leads to increased dopamine levels in the brain, a therapeutic strategy employed in the management of Parkinson's disease. This indirect influence on the dopamine pathway highlights a potential area of investigation for this compound derivatives.

Potential Therapeutic Applications of this compound Derivatives

The structural features of this compound and its analogs have led to their investigation in a range of potential therapeutic areas, from neurological disorders to cardiovascular conditions.

Neurological Disorders: Schizophrenia, Parkinson's Disease, Addiction

The connection of GPR139 and dopamine pathways to schizophrenia and Parkinson's disease positions pyridazine-containing compounds as molecules of interest for these conditions. The potential for GPR139 agonists to address unmet needs in schizophrenia treatment is a significant driver of research. nih.govmedchemexpress.com

Furthermore, recent studies have explored pyridazine derivatives as inhibitors of the NLRP3 inflammasome. acs.orgnih.govresearchgate.net The NLRP3 inflammasome is implicated in the neuroinflammatory processes associated with neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. By inhibiting this pathway, such compounds could offer a neuroprotective therapeutic strategy.

The role of MAO-B inhibitors in Parkinson's disease therapy is well-established, and the discovery of pyridazinone derivatives with potent and selective MAO-B inhibitory activity opens a new chapter in the development of treatments for this debilitating condition. nih.govmdpi.com

Other Pharmacological Activities

Beyond the central nervous system, derivatives of 3-hydrazinopyridazine have a well-documented history of antihypertensive activity. nih.govnih.gov Mechanistic studies suggest that these compounds exert their effects through direct relaxation of vascular smooth muscle. The pyridazine nucleus is a versatile pharmacophore found in a number of drugs with diverse applications. wikipedia.org The broad spectrum of biological activities associated with pyridazine and its derivatives underscores the therapeutic potential of this chemical class. slideshare.net

Mechanistic Studies of Biological Activity

Understanding the precise mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. For the antihypertensive 3-hydrazinopyridazine derivatives, the proposed mechanism involves direct vasodilation, independent of the central nervous system.

In the context of neurological disorders, the mechanisms are more complex. For pyridazine derivatives acting as MAO-B inhibitors, the mechanism is the prevention of dopamine breakdown. For those targeting the NLRP3 inflammasome, the action is to suppress neuroinflammation. For potential GPR139 agonists, the mechanism would involve the activation of this receptor and the subsequent modulation of downstream signaling pathways that influence neuronal function.

Further detailed mechanistic studies are required to fully elucidate the structure-activity relationships and the precise molecular interactions of this compound and its derivatives with their biological targets.

In vitro and In vivo Assays for Biological Evaluation

The chemical scaffold of this compound serves as a crucial starting point for the synthesis of various derivatives that have been subjected to a range of in vitro and in vivo biological evaluations. While comprehensive studies on the biological activities of this compound as a standalone compound are not extensively documented in publicly available research, its role as a key precursor has led to the development of numerous derivatives with significant therapeutic potential. The following sections detail the findings from assays conducted on these derivative compounds, highlighting the contribution of the core pyridazine-hydrazine structure to their biological effects.

In vitro Assays

The primary focus of in vitro research on derivatives of this compound has been in the areas of anticancer and antimicrobial activities.

A significant number of studies have explored the antiproliferative effects of Schiff bases and other derivatives synthesized from this compound. These compounds have been tested against various human cancer cell lines.

For instance, a series of novel 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and an ovarian cancer cell line (SKOV-3) using the sulforhodamine B (SRB) assay. Several of these pyridazine derivatives, which incorporate the fundamental structural elements of this compound, demonstrated significant cytotoxic effects. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are presented in the table below.

Table 1: In vitro Antiproliferative Activity of Selected 3,6-Disubstituted Pyridazine Derivatives

| Compound | T-47D (IC₅₀ in µM) | MDA-MB-231 (IC₅₀ in µM) | SKOV-3 (IC₅₀ in µM) |

|---|---|---|---|

| 11l | - | - | >100 |

| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 | >100 |

| 11e | - | - | >100 |

| 11h | - | - | >100 |

Data represents the mean ± standard deviation of three separate experiments. The tested compounds are derivatives of the pyridazine scaffold.

The study revealed that compounds 11l and 11m exhibited potent activity against the breast cancer cell lines, with compound 11m showing submicromolar efficacy. nih.gov Further investigation into the mechanism of action indicated that these compounds could induce alterations in the cell cycle and promote apoptosis in the cancer cells. nih.gov The selectivity of these compounds was also assessed against non-tumorigenic breast MCF-10A cells, where they showed a favorable selectivity index. nih.gov

In another study, hydrazide-hydrazone derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines, using the MTT assay. One particular compound, 3h , which features a pyrrole (B145914) ring, demonstrated notable potency.

Table 2: In vitro Anticancer Activity of Hydrazide-Hydrazone Derivative 3h

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| PC-3 | 1.32 |

| MCF-7 | 2.99 |

| HT-29 | 1.71 |

The tested compound is a derivative of a hydrazide-hydrazone scaffold.

Further mechanistic studies on compound 3h revealed that it increased caspase-3 activation, a key enzyme in the apoptotic pathway, and promoted early apoptosis in cancer cells. researchgate.net

The structural motif of this compound is also integral to derivatives exhibiting antimicrobial properties. The antibacterial and antifungal potential of Schiff bases and other related compounds have been investigated against a panel of pathogenic microorganisms.

For example, a study on pyridine- and thiazole-based hydrazides reported their in vitro anti-inflammatory and antimicrobial activities. The antimicrobial efficacy was determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: In vitro Anti-inflammatory and Antimicrobial Activity of Selected Thiazole-Based Hydrazide Derivatives

| Compound | Anti-inflammatory IC₅₀ (µg/mL) |

|---|---|

| 5g | - |

| 5j | - |

| 5k | - |

| 5l | 46.29 |

The tested compounds are derivatives of a thiazole-based hydrazide scaffold. nih.gov

The anti-inflammatory activity was assessed by the inhibition of bovine serum albumin denaturation, with some compounds showing better activity than the standard drug, diclofenac (B195802) sodium. nih.govscirp.org

In vivo Assays

While in vivo studies directly on this compound are limited, research on its derivatives has provided valuable insights into their pharmacological effects in living organisms.

The anti-inflammatory potential of pyrazole (B372694) derivatives, which can be synthesized from hydrazinyl precursors, has been evaluated in animal models. In one such study, the anti-inflammatory action of a series of pyrazole derivatives was assessed. bldpharm.com

A noteworthy area of in vivo research involves the evaluation of 3-hydrazinopyridazine derivatives for their antihypertensive effects. A study on new 6-heteroaryl-3-hydrazinopyridazines demonstrated their ability to lower blood pressure in both normotensive and spontaneously hypertensive rats. The activity of these compounds was compared to the known antihypertensive drug dihydralazine (B103709).

Table 4: Antihypertensive Activity of a Selected 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) Derivative (7c)

| Parameter | Value |

|---|---|

| Relative Potency to Dihydralazine (oral, SHR) | 4.9 times |

The tested compound is a derivative of 3-hydrazinopyridazine. SHR: Spontaneously Hypertensive Rats.

The results indicated that the introduction of specific heterocyclic rings at the 6-position of the pyridazine nucleus significantly influenced the antihypertensive activity, with the 6-imidazol-1-yl derivatives being particularly potent.

Advanced Characterization Techniques for 3 Hydrazinyl 6 Methylpyridazine and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are paramount in determining the molecular structure of 3-Hydrazinyl-6-methylpyridazine and its derivatives. Each method provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of pyridazine (B1198779) derivatives.

In the ¹H NMR spectrum of a related compound, 3-methylpyridazine (B156695), the protons on the pyridazine ring and the methyl group exhibit characteristic chemical shifts. For instance, in a study using deuterochloroform (CDCl₃) as a solvent, the pyridazine protons appeared in the aromatic region, while the methyl protons resonated upfield. growingscience.com The analysis of derivatives, such as those of pyrrolo[3,4-d]pyridazinone, reveals specific proton signals corresponding to different functional groups. For example, the protons of a methyl ester group typically appear as a singlet around 3.69 ppm, while methylene (B1212753) protons adjacent to an ester show a singlet near 4.87 ppm. The presence of -NH- and -NH₂ groups in hydrazide derivatives is confirmed by distinctive peaks in the ¹H NMR spectrum, often appearing around 4.34 ppm and 9.22 ppm, respectively. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridazine ring and any substituents are indicative of their electronic environment. General studies on pyridazine derivatives have demonstrated the utility of two-dimensional NMR techniques like HMQC and HMBC for the complete assignment of proton and carbon signals. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for a 3-Methylpyridazine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aromatic | 7.38 - 7.40 | m | - |

| H-aromatic | 9.06 | d | 4.7 |

| CH₃ | 2.74 | s | - |

Note: Data is for 3-methylpyridazine in CDCl₃ and is illustrative. growingscience.com m = multiplet, d = doublet, s = singlet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H (from the hydrazine (B178648) moiety), C=N, and C-H bonds.

The IR spectra of pyridazine derivatives exhibit characteristic absorption bands. For example, the N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. Specifically, for a hydrazide derivative of pyrrolo[3,4-d]pyridazinone, absorption bands around 3248 cm⁻¹ and 3331 cm⁻¹ indicate the presence of -NH- and -NH₂ groups. mdpi.com The C=N stretching vibration within the pyridazine ring usually appears in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The analysis of various pyridazine derivatives has shown characteristic bands that aid in their structural confirmation. liberty.edu

Table 2: Characteristic IR Absorption Bands for a Hydrazide Derivative of a Pyridazinone

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (-NH₂) | 3331 |

| N-H Stretch (-NH-) | 3248 |

| C=O Stretch (Amide) | ~1650 |

| C=N Stretch (Pyridazine) | ~1500-1600 |

Note: Data is for a hydrazide derivative of pyrrolo[3,4-d]pyridazinone and is illustrative. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental formula of a molecule with high confidence.

For this compound (C₅H₈N₄), the calculated exact mass is 124.0749 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak very close to this value. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for pyridazine derivatives may involve the loss of small molecules like N₂, HCN, or cleavage of substituent groups. For instance, in the analysis of related pyridazine derivatives, the molecular ion peak [M]⁺ is often observed, along with fragment ions corresponding to the stable pyridazine ring system.

Table 3: Computed Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Exact Mass | 124.074896272 Da |

Source: PubChem CID 12379804. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions. Aromatic systems like the pyridazine ring exhibit characteristic UV-Vis absorption bands.

The UV-Vis spectra of hydrazone derivatives of pyridazines typically show absorption bands in the range of 250 to 390 nm, which are attributed to π → π* and n → π* transitions within the heterocyclic system. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the pyridazine ring. For example, the introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel pyridazine derivatives, single-crystal X-ray diffraction analysis provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Illustrative Crystallographic Data for a Pyridazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Z | 4 |

Note: Data is for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile and is illustrative. growingscience.com

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including pyridazine derivatives. Reversed-phase HPLC, using a C18 column, is a common approach. The choice of mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol, is crucial for achieving good separation. The retention time of a compound is a characteristic property under specific chromatographic conditions. For pyridine (B92270) and its derivatives, various HPLC methods have been developed that are compatible with mass spectrometry detection. helixchrom.com

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance.

The purity of a sample of this compound or its derivatives can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area under the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of energetic materials and new chemical entities. For this compound and its derivatives, which are of interest in various chemical fields, understanding their response to heat is paramount for safe handling, storage, and application. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). unimelb.edu.aunetzsch.com

Thermogravimetric Analysis (TGA) provides quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is instrumental in determining the thermal stability, decomposition temperatures, and the composition of intermediate and final residues. libretexts.org For this compound, a TGA curve would reveal the onset temperature of decomposition, the temperature at which the maximum rate of decomposition occurs, and the percentage of mass loss at each stage. The decomposition of hydrazine derivatives can be intricate, potentially involving the release of nitrogen gas and other volatile fragments. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. unimelb.edu.au It provides data on thermal transitions such as melting, crystallization, and decomposition. unimelb.edu.au An endothermic peak in a DSC thermogram typically corresponds to melting, while exothermic peaks usually indicate decomposition or crystallization events. For this compound and its derivatives, DSC can identify the melting point and the energy released during decomposition, which is a critical parameter for assessing its energetic nature.

While specific TGA and DSC data for this compound is not extensively available in public literature, the thermal behavior of structurally related pyridazine derivatives and Schiff bases has been reported. These studies offer valuable insights into the expected thermal properties. For instance, some pyridazine derivatives are known for their high thermal stabilities, with decomposition temperatures exceeding 300 °C. mdpi.com Similarly, Schiff bases incorporating a pyridine core have been analyzed to understand how structural modifications influence their thermal characteristics. researchgate.net

Table 1: Thermal Decomposition Data of Selected Pyridazine Derivatives and Related Compounds

| Compound/Derivative Type | Technique | Key Findings | Reference(s) |

| Pyridazine-phenoxazine derivative (2PO-PYD) | TGA | 5% weight loss temperature at 314 °C, indicating high thermal stability. The compound undergoes sublimation rather than decomposition. | mdpi.com |

| Pyridazine-acridine derivative (2AC-PYD) | TGA/DSC | 5% weight loss temperature at 336 °C and a glass transition temperature of 80 °C. It also sublimes upon heating. | mdpi.com |

| Styrylpyridazin-3(2H)-one derivative (MBSP) | TGA/DTA | The compound is thermally stable up to its melting point. | nih.gov |

| Schiff base with a triazole moiety (SB2) | TGA/HF | Thermally stable up to 204 °C, with a melting point at 197.7 °C. Decomposition occurs in two steps between 204 °C and 357 °C. | nih.gov |

| Cd(II) complex with N,N'-bis(2-hydroxyethyl)piperazine | TGA/DTA | Stable up to 246 °C, followed by decomposition of the organic ligand and then the metal-saccharinate. | masjaps.com |

| Hg(II) complex with N,N'-bis(2-hydroxyethyl)piperazine | TGA/DTA | Stable up to 117 °C, showing lower thermal stability compared to the Cd(II) complex. | masjaps.com |

The data in the table illustrates that the thermal stability of pyridazine-containing compounds can be significantly influenced by the nature of the substituents and whether they are part of a metal complex. For this compound, one would anticipate a multi-stage decomposition process. The initial stage might involve the loss of the hydrazinyl group, followed by the fragmentation of the pyridazine ring at higher temperatures.

Computational and Theoretical Studies on 3 Hydrazinyl 6 Methylpyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 3-Hydrazinyl-6-methylpyridazine, such calculations can reveal the distribution of electrons within the molecule, identify the most reactive sites, and quantify its electronic properties.

DFT studies on related pyridazine (B1198779) derivatives have been successfully employed to understand their behavior in various chemical environments. researchgate.netmdpi.comresearchgate.netgsconlinepress.commdpi.com These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of various molecular descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (electronegative) and blue regions representing electron-deficient areas (electrospritive). For this compound, the MEP map would likely show high electron density around the nitrogen atoms of the pyridazine ring and the hydrazinyl group, suggesting these are the primary sites for electrophilic attack.

Table 1: Representative Quantum Chemical Descriptors for a Pyridazine Derivative

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 3.5 D |

| Electron Affinity (A) | Energy released when an electron is added | 1.0 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.7 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Softness (S) | Reciprocal of hardness | 0.38 eV⁻¹ |

Note: The values in this table are representative for a generic pyridazine derivative and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. While specific docking studies on this compound are not widely reported, the methodology has been extensively applied to its derivatives. acs.orgnih.gov

A typical molecular docking workflow involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The target protein's structure is usually obtained from a repository like the Protein Data Bank.

Defining the Binding Site: The region on the protein where the ligand is expected to bind is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the fluctuations in its structure. researchgate.net This can reveal important information about the flexibility of the binding site and the ligand, and provide a more accurate estimation of the binding free energy.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Theoretical calculations of NMR chemical shifts for this compound would involve optimizing its geometry and then using a suitable quantum chemical method, such as Gauge-Including Atomic Orbital (GIAO), to calculate the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies in an IR spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. This provides the force constants for the molecular vibrations, which can be used to determine the frequencies and intensities of the IR absorption bands. Comparing the computed spectrum with the experimental one can help in assigning the observed peaks to specific vibrational modes of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govresearchgate.netnih.gov For derivatives of this compound, QSAR studies can be invaluable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

A QSAR study typically involves the following steps:

Data Set Collection: A series of pyridazine derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation.

QSAR models can provide insights into the structural features that are important for the desired biological activity. For example, a model might reveal that increasing the hydrophobicity or the electron-withdrawing nature of a particular substituent on the pyridazine ring leads to higher potency.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyridazine Derivatives

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond Donors/Acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netcarewellpharma.in For a molecule like this compound, which has a flexible hydrazinyl group, understanding its conformational preferences is crucial as the conformation can significantly influence its biological activity.

Computational methods can be used to perform a systematic search of the conformational space of the molecule. This involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The results can be visualized as a potential energy surface, which shows the energy of the molecule as a function of its torsional angles. The low-energy regions on this surface correspond to the most stable conformations.

By identifying the global minimum energy conformation and other low-energy conformers, it is possible to gain insights into the shape of the molecule that is most likely to be present in a biological system. This information is particularly important for molecular docking studies, as the bioactive conformation may not necessarily be the lowest energy conformation in isolation.

Future Perspectives and Emerging Research Directions

Novel Synthetic Approaches for 3-Hydrazinyl-6-methylpyridazine

The development of efficient and innovative synthetic routes is paramount to expanding the accessibility and application of this compound. While traditional methods have proven effective, researchers are increasingly focusing on novel methodologies that offer improved yields, greater purity, and more environmentally friendly profiles.

One promising avenue lies in the refinement of hydrazinolysis of substituted pyridazines. For instance, the reaction of 3-chloropyridazin-6-one with hydrazine (B178648) hydrate (B1144303) has been a documented method to produce 3-hydrazinopyridazin-6-one, a closely related analogue. nih.gov Future research is likely to optimize this approach for the methyl-substituted variant, exploring various reaction conditions, catalysts, and purification techniques to enhance efficiency.

Furthermore, the synthesis of related 6-heteroaryl-3-hydrazinopyridazines has been achieved through multiple synthetic pathways, highlighting the adaptability of the pyridazine (B1198779) core to diverse chemical transformations. nih.gov These established methods provide a valuable foundation for developing novel, regioselective syntheses of this compound itself. The exploration of one-pot multicomponent reactions, which streamline the synthetic process by combining multiple steps into a single operation, represents another key area of future development. nih.gov

Exploration of New Biological Targets for Derivatives